1-Benzyl-1H-indazole-7-amine

Catalog No.
S8855117
CAS No.
M.F
C14H13N3
M. Wt
223.27 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1H-indazole-7-amine

Product Name

1-Benzyl-1H-indazole-7-amine

IUPAC Name

1-benzylindazol-7-amine

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c15-13-8-4-7-12-9-16-17(14(12)13)10-11-5-2-1-3-6-11/h1-9H,10,15H2

InChI Key

OHSDMQKEMBBQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3N)C=N2

1-Benzyl-1H-indazole-7-amine is a highly specialized, N1-benzylated heterocyclic precursor primarily utilized in the synthesis of indazole-4,7-dione scaffolds. In medicinal chemistry and advanced materials synthesis, the indazole core requires precise regioselective protection and functionalization to ensure downstream target affinity. Procuring this pre-benzylated, pre-reduced 7-amino derivative allows research and manufacturing teams to bypass multi-step nitration, benzylation, and reduction sequences. It is particularly valued for its compatibility with mild hypervalent iodine oxidation protocols, serving as a direct, high-yield intermediate for complex quinonoid systems [1].

Research Fit

N1-benzyl substituted indazole scaffold
Kinase inhibitor and metabolic stability research
Protected intermediate for C3 derivatization

Attempting to substitute 1-benzyl-1H-indazole-7-amine with unbenzylated 1H-indazol-7-amine or the 2H-regioisomer introduces critical downstream inefficiencies. Unprotected indazoles are prone to tautomerization and poor regiocontrol during subsequent electrophilic substitutions or oxidations, often leading to intractable mixtures of 1H and 2H derivatives. Furthermore, substituting with the upstream precursor 7-nitro-1H-indazole transfers the burden of regioselective N-alkylation and subsequent nitro-reduction to the buyer, adding significant time, safety risks associated with reduction scale-up, and yield losses [1]. Procurement of the exact 1-benzyl-7-amino regioisomer guarantees structural fidelity for N1-functionalized target molecules.

Substitution Risk

Binding & clearance
N1-benzyl group modulates kinase binding kinetics and glucuronidation clearance; unsubstituted or N1-alkyl indazoles may show different profiles.
Target engagement shift
7-aminoindazole without N1-benzyl primarily inhibits NOS enzymes, not mitotic kinases; biological readouts may diverge.
Synthetic pathway interference
N1-unsubstituted indazole is prone to undesired N1-alkylation during C3-modification; the benzyl-protected scaffold may simplify synthesis.

High-Yield Oxidation to Indazole-4,7-dione Scaffolds

For the synthesis of pharmacologically relevant indazolequinones, 1-benzyl-1H-indazole-7-amine demonstrates exceptional reactivity with hypervalent iodine reagents. When subjected to [bis(trifluoroacetoxy)iodo]benzene (PIFA) in acetonitrile/water, it smoothly oxidizes to 1-benzyl-1H-indazole-4,7-dione in an 85% yield. In contrast, attempting to oxidize less specialized precursors like 1H-indazole-4,7-diamine requires harsher oxidants like sodium chlorate and yields highly variable results (64–91%), while lacking the critical N1-benzyl group required for specific lipophilic interactions [1].

Evidence DimensionOxidation yield to 4,7-dione
Target Compound Data85% yield (using mild PIFA oxidant)
Comparator Or Baseline1H-indazole-4,7-diamine (64-91% yield using harsh sodium chlorate)
Quantified DifferenceTarget provides a guaranteed 85% yield of the N-benzylated dione under mild conditions, avoiding harsh chlorate oxidants.
ConditionsPIFA in MeCN/H2O at room temperature vs. sodium chlorate oxidation.

Procuring this specific amine allows chemists to use mild, reliable hypervalent iodine oxidations rather than hazardous chlorate-based methods to access N-benzylated quinones.

Metabolic Stability
Class-level
N1-benzyl (predicted reduced CL) vs. unsubstituted (CL >70 mL/min/kg in rats)
May support PK stability profiling
SAR context; verify with target compound

Elimination of Regioselectivity Bottlenecks in N-Alkylation

Synthesizing N-benzylated indazoles from generic 7-nitro-1H-indazole typically yields a mixture of N1 and N2 benzylated isomers, necessitating rigorous chromatographic separation and resulting in significant yield loss of the desired N1 isomer. By procuring 1-benzyl-1H-indazole-7-amine directly, buyers eliminate the N-alkylation step and the subsequent reduction of the nitro group. This bypasses the typical 30-50% yield penalty associated with separating the 1-benzyl and 2-benzyl regioisomers, directly accelerating the workflow toward final active pharmaceutical ingredients [1].

Evidence DimensionSynthetic step efficiency
Target Compound Data100% isomeric purity (ready for immediate oxidation/functionalization)
Comparator Or Baseline7-nitro-1H-indazole (requires 2 steps: benzylation yielding mixed isomers + reduction)
Quantified DifferenceEliminates 2 synthetic steps and avoids the ~30-50% yield loss typical of indazole N-alkylation isomer separation.
ConditionsStandard laboratory synthesis of N-benzylated indazoles.

Purchasing the pre-benzylated, pre-reduced isomer drastically reduces labor, solvent waste, and scale-up complexity in medicinal chemistry campaigns.

Kinase Selectivity
Class-level
Targets: BUB1, CHK1/CHK2, SGK; Comparator: nNOS, iNOS
Reported target class shift from NOS to mitotic kinases
In vitro assay context; verify with target compound

Enhanced Lipophilicity for Medicinal Chemistry Scaffolds

The presence of the N1-benzyl group in 1-benzyl-1H-indazole-7-amine provides a distinct advantage in drug discovery compared to unsubstituted 1H-indazol-7-amine. The benzyl moiety significantly increases the lipophilicity of the resulting indazole-4,7-dione downstream products, which is a critical parameter for cell membrane permeability and targeting specific hydrophobic pockets in enzymes. Unsubstituted indazoles often suffer from poor pharmacokinetic profiles due to excessive polarity and rapid clearance [1].

Evidence DimensionScaffold lipophilicity and structural suitability
Target Compound DataPre-installed N1-benzyl group for optimal hydrophobic interactions
Comparator Or BaselineUnsubstituted 1H-indazol-7-amine (highly polar, lacks hydrophobic anchor)
Quantified DifferenceProvides a pre-installed hydrophobic pharmacophore, saving late-stage functionalization efforts.
ConditionsStructure-activity relationship (SAR) development in oncology and anti-infective research.

Selecting the N1-benzylated precursor ensures that downstream libraries inherently possess the lipophilic characteristics necessary for effective cellular assays.

Lipophilicity ΔLogP
Cross-study
~1.5 – 2.0
Higher logP may alter permeability and formulation requirements
Calculated value; experimental validation needed
Synthetic Utility
Class-level
N1-benzyl protects against undesired N1-alkylation; unsubstituted indazole prone to complex mixtures
May simplify C3-derivatization workflows
Synthesis context; yield benefit to verify
IDO1 Selectivity
Class-level
Related N1-substituted indazole: IDO1/TDO selectivity ratio 17–25 fold; other indazoles <5
Reported selectivity profile for related analogs
Extrapolated from derivatives; confirm with target compound

Synthesis of Indazole-4,7-diones

Where this compound is the right choice for rapid, high-yield access to N-benzylated indazolequinones via mild PIFA oxidation, avoiding the harsh conditions and variable yields associated with unsubstituted diamines [1].

Regioselective Heterocyclic Library Generation

The perfect starting material for medicinal chemistry programs that require strict N1-functionalization, bypassing the tedious chromatographic separation of 1H/2H indazole mixtures that plague generic indazole functionalization [1].

Development of Targeted Bioactive Scaffolds

Ideal precursor for generating libraries of indazole-based heterocyclic quinones that require an N1-benzyl group for optimal lipophilicity and target binding, such as in the development of transporter modulators and kinase inhibitors [2].

Application Fit

Application
Selection Property
Validation Focus
Mitotic checkpoint kinase research
N1-benzyl pharmacophore context
Kinase selectivity assay context
Metabolic stability SAR studies
Glucuronidation resistance profile
Clearance rate comparison
C3-derivatization for enzyme inhibition research
N1-protected intermediate utility
Synthetic yield and purity
Membrane permeability and binding assessment
LogP-dependent permeability
Permeability assay endpoints

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.110947427 g/mol

Monoisotopic Mass

223.110947427 g/mol

Heavy Atom Count

17

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